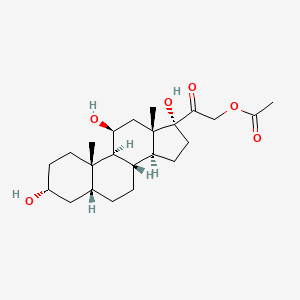

Tetrahydrocortisol 21-Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydrocortisol 21-Acetate is a biochemical used for proteomics research . It has a molecular formula of C23H36O6 and a molecular weight of 408.53 . It is an inactive metabolite of cortisol .

Synthesis Analysis

The synthesis of this compound involves several steps, including selective protection of a specific hydroxy group in substrates, catalytic hydrogenation at C-5 of D4-3-ketosteroids with 10% Pd(OH)2/C to yield 3-oxo-5b-steroids and reductive allomerization with 10% Pd/C to yield 3-oxo-5a-isomers . The resulting 3-oxo-5b- and 3-oxo-5a-steroids are then reduced to the corresponding 3a-hydroxy-compounds with Zn(BH4)2 and K-Selectride®, respectively . Finally, sulfation of hydroxy groups at C-3 and/or C-21 in the tetrahydrocorticosteroid derivatives is performed with sulfur trioxide-triethylamine complex .Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 36 hydrogen atoms, and 6 oxygen atoms . The structure contains a total of 65 atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 408.53 and a molecular formula of C23H36O6 . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

1. Clinical Research Applications

Tetrahydrocortisol 21-Acetate has been studied in various clinical research contexts. One significant study involved its application in women with classic 21-hydroxylase deficiency. Abiraterone acetate, a prodrug for abiraterone and a potent CYP17A1 inhibitor, was combined with physiological hydrocortisone and 9α-fludrocortisone acetate to correct androgen excess in these women without causing hypertension or hypokalemia (Auchus et al., 2014).

2. Biochemical Analysis and Identification

The biochemical identification of this compound and related compounds has been a focus in several studies. For instance, the isolation and identification of adrenocortical steroids in human peripheral plasma, including tetrahydrocortisone and its acetates, have been accomplished through various analytical methods, illuminating the steroid transport mechanism (Weichselbaum & Margraf, 1960).

3. Chemical Synthesis

The chemical synthesis of this compound and its derivatives has been explored, contributing significantly to the understanding of steroid chemistry and potential pharmaceutical applications. This includes the synthesis of tetrahydrocortisol 3-glucuronide and its 21-acetoxy triacetate methylester derivative (Röhle & Breuer, 1973).

4. Advanced Analytical Techniques

Advanced analytical techniques have been developed for the simultaneous determination of tetrahydrocortisol and its acetates in human plasma and urine. This includes methods using stable isotope dilution mass spectrometry, contributing to more accurate and precise measurement of these steroids in clinical and biochemical studies (Furuta et al., 1998).

5. Drug Potency and Pharmacokinetics

Research on the potency and pharmacokinetics of this compound and related compounds, including studies on their resistance to enzymic hydrolysis, have provided insights into the design of topically active drugs and prodrugs. These studies help in understanding the drug's effectiveness and potential applications in medical treatments (Cheung et al., 1985).

Eigenschaften

IUPAC Name |

[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZFZGYANUVTJ-YRZKEEBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858451 |

Source

|

| Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4004-80-2 |

Source

|

| Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Alanine, N-[N-(carboxymethyl)-N-methylglycyl]-2-methyl- (9CI)](/img/no-structure.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)